2,5-Dichloronicotinamide
Overview
Description
2,5-Dichloronicotinamide (CAS Number: 75291-86-0) is a derivative of nicotinamide. It has a molecular weight of 191.02 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
2,5-Dichloronicotinamide is a solid substance at room temperature . It has a molecular weight of 191.02 . The density is 1.524g/cm^3 . Unfortunately, the search results did not provide more detailed physical and chemical properties.Scientific Research Applications
Chemical Synthesis
2,5-Dichloronicotinamide is utilized in chemical synthesis as an intermediate for various organic compounds. Its dichloro groups make it a versatile reagent for substitution reactions, which are fundamental in building complex molecules for pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2,5-Dichloronicotinamide serves as a building block for the synthesis of drug candidates. Its structure is key in the development of molecules with potential therapeutic effects, particularly in the design of modulators for various biological targets .
Material Science
This compound finds its application in material science, particularly in the development of novel materials with specific electronic or photonic properties. Its incorporation into polymers or coatings can alter the electrical conductivity or optical characteristics of materials .
Environmental Studies
2,5-Dichloronicotinamide may be used as a tracer or a reactant in environmental studies to understand chemical processes in the atmosphere or in aquatic systems. Its reactivity with other environmental contaminants can shed light on degradation pathways and pollution control strategies .
Pharmaceutical Research
In pharmaceutical research, 2,5-Dichloronicotinamide is explored for its role in the synthesis of active pharmaceutical ingredients (APIs). Its chemical properties can influence the pharmacokinetics and pharmacodynamics of APIs, making it valuable for drug formulation studies .
Industrial Applications
The industrial applications of 2,5-Dichloronicotinamide include its use as a chemical intermediate in the production of dyes, pigments, and other industrial chemicals. Its dichloro groups are reactive sites that can be utilized in various industrial chemical reactions .
Safety and Hazards
properties
IUPAC Name |
2,5-dichloropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKLQPMSJKTZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384128 | |
Record name | 2,5-Dichloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloronicotinamide | |
CAS RN |
75291-86-0 | |
Record name | 2,5-Dichloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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